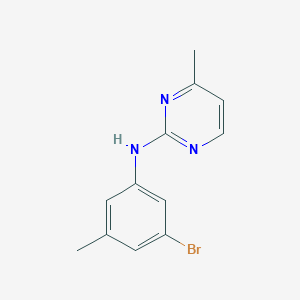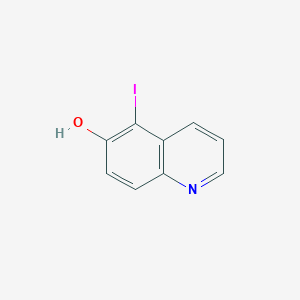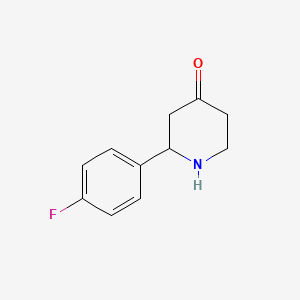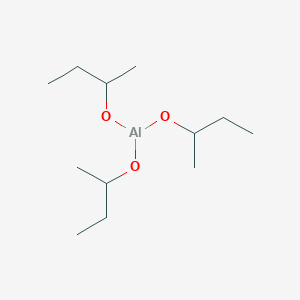
Scopine-2,2-dithienyl glycolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Scopine-2,2-dithienyl glycolate is a chemical compound that serves as an intermediate in the synthesis of Tiotropium bromide. Tiotropium bromide is a long-acting bronchodilator used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound is derived from the tropane alkaloid family and plays a crucial role in the pharmaceutical industry due to its application in respiratory treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Scopine-2,2-dithienyl glycolate involves the reaction of methyl di(2-thienyl)glycolate with scopine. This reaction is typically carried out using sodium metal or sodium methoxide in a melt . The process can be summarized as follows:
Reactants: Methyl di(2-thienyl)glycolate and scopine.
Reagents: Sodium metal or sodium methoxide.
Conditions: The reaction is conducted in a melt, ensuring the appropriate temperature and pressure conditions for optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of scopine salts, which are crucial for the preparative yield of the coupling reaction . The quaternization of this compound is then carried out in a mixture of acetonitrile and methylene chloride using methyl bromide as a quaternizing agent .
Analyse Des Réactions Chimiques
Types of Reactions
Scopine-2,2-dithienyl glycolate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the quaternization process.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that the compound can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Methyl bromide is commonly used as a quaternizing agent in the presence of organic solvents like acetonitrile and methylene chloride.
Oxidation and Reduction Reactions:
Major Products Formed
The primary product formed from the reactions involving this compound is Tiotropium bromide, a key pharmaceutical compound used in respiratory treatments .
Applications De Recherche Scientifique
Scopine-2,2-dithienyl glycolate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Biology: Research focuses on the biological activity of this compound and its derivatives, particularly their interactions with muscarinic receptors.
Mécanisme D'action
Scopine-2,2-dithienyl glycolate exerts its effects primarily through its conversion to Tiotropium bromide, which acts on M3 muscarinic receptors located in the airways. This interaction leads to smooth muscle relaxation and bronchodilation, making it effective in managing respiratory conditions like COPD and asthma . The molecular targets and pathways involved include the inhibition of acetylcholine-induced bronchoconstriction, resulting in improved airflow and reduced respiratory symptoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Scopolamine: Another tropane alkaloid with similar chemical structure and pharmacological properties.
Ipratropium Bromide: A short-acting bronchodilator used for similar indications but with a shorter duration of action compared to Tiotropium bromide.
Uniqueness
Scopine-2,2-dithienyl glycolate is unique due to its role as an intermediate in the synthesis of Tiotropium bromide, a long-acting bronchodilator. Its specific interaction with M3 muscarinic receptors and its long duration of action make it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C18H19NO4S2 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3 |
Clé InChI |
VPJFFOQGKSJBAY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzoic acid, 4-[(mercaptoacetyl)amino]-](/img/structure/B8808309.png)


![N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B8808326.png)

![4,6-Dimethylbenzo[d]isothiazole-3-carboxylic acid](/img/structure/B8808335.png)




![2-[4-(Dimethylamino)phenyl]-1-phenylethanone](/img/structure/B8808378.png)
![3-(2-Chloropyrimidin-4-YL)pyrazolo[1,5-A]pyridine](/img/structure/B8808385.png)


